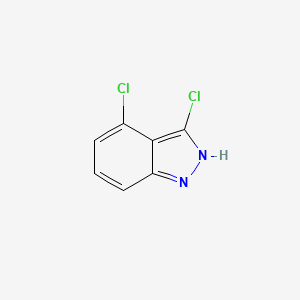

3,4-Dichloro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMXXVLTISVGEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,4-Dichloro-1H-indazole, a halogenated aromatic heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this guide also presents a detailed, plausible experimental protocol for its synthesis based on established methods for analogous compounds.

Core Chemical Properties

| Property | Data |

| Molecular Formula | C₇H₄Cl₂N₂ |

| Molecular Weight | 187.03 g/mol |

| CAS Number | Not explicitly found in searches. |

| Melting Point | Data not available. |

| Boiling Point | Data not available. |

| Solubility | Expected to be sparingly soluble in water, with higher solubility in organic solvents like DMSO and methanol. |

| Appearance | Likely a solid at room temperature. |

Synthesis of 3,4-Dichloro-1H-indazole: A Proposed Experimental Protocol

The synthesis of chlorinated indazoles can be achieved through the nitrosation of the corresponding chloro-substituted 2-methylacetanilides. A United States patent describes a process for preparing substituted indazoles from ortho-toluidine derivatives[1]. Furthermore, a detailed protocol for the synthesis of 4-chloro-1H-indazole from 3-chloro-2-methylaniline is available and can be adapted for the synthesis of 3,4-Dichloro-1H-indazole[2].

The proposed synthesis involves a two-step process starting from the commercially available 3,4-dichloro-2-methylaniline. The first step is the acetylation of the aniline to form N-(3,4-dichloro-2-methylphenyl)acetamide. The second step is an intramolecular cyclization via nitrosation to yield 3,4-Dichloro-1H-indazole.

Step 1: Synthesis of N-(3,4-dichloro-2-methylphenyl)acetamide

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dichloro-2-methylaniline (1 equivalent) in glacial acetic acid.

-

Slowly add acetic anhydride (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid under vacuum to yield N-(3,4-dichloro-2-methylphenyl)acetamide.

Step 2: Synthesis of 3,4-Dichloro-1H-indazole

Methodology:

-

Suspend the N-(3,4-dichloro-2-methylphenyl)acetamide (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3,4-Dichloro-1H-indazole.

Spectroscopic Characterization (Anticipated)

While experimental spectra for 3,4-Dichloro-1H-indazole are not available in the searched literature, the following are the expected key features based on the analysis of related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring, as well as a broad singlet for the N-H proton of the indazole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the indazole core. The carbons attached to chlorine atoms will show characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic N-H stretching vibration, along with absorption bands corresponding to C=C and C-N stretching of the aromatic heterocyclic system.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3,4-Dichloro-1H-indazole (187.03 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Biological Significance and Potential Applications

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[3] They are key components in a variety of therapeutic drugs with applications including anti-cancer, anti-inflammatory, and antimicrobial treatments.[4][5] The introduction of halogen atoms, such as chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, 3,4-Dichloro-1H-indazole represents a valuable building block for the synthesis of novel bioactive compounds and for structure-activity relationship (SAR) studies in drug discovery programs.

Visualizations

Synthetic Pathway of 3,4-Dichloro-1H-indazole

References

- 1. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 2. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]

- 5. caribjscitech.com [caribjscitech.com]

Technical Guide: 3,4-Dichloro-1H-indazole (CAS: 1388065-23-3) - A Review of Available Data

Foreword for Researchers, Scientists, and Drug Development Professionals

This document addresses the available technical information for the chemical compound 3,4-Dichloro-1H-indazole, identified by the CAS number 1388065-23-3. An extensive search of publicly available scientific literature, patent databases, and chemical repositories was conducted to compile a comprehensive technical guide.

The investigation reveals that while 3,4-Dichloro-1H-indazole is listed by several chemical suppliers and its basic chemical identity is established, there is a notable absence of published research on its synthesis, physicochemical properties, biological activity, or potential applications in drug development. The compound is likely a novel or sparsely studied entity, potentially synthesized for inclusion in chemical screening libraries.

This guide summarizes the limited information that can be ascertained and provides context on the broader class of substituted indazoles to offer a foundational understanding for researchers interested in this molecule.

Compound Identification and Basic Properties

3,4-Dichloro-1H-indazole is a heterocyclic aromatic compound. The indazole core is a bicyclic structure composed of a benzene ring fused to a pyrazole ring.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in a number of approved drugs and its wide range of biological activities.[1]

The basic properties of 3,4-Dichloro-1H-indazole are presented in Table 1. It is important to note that experimental data for properties such as melting point, boiling point, and solubility are not available in the reviewed literature.

| Property | Value | Source |

| CAS Number | 1388065-23-3 | |

| Molecular Formula | C₇H₄Cl₂N₂ | |

| Molecular Weight | 187.03 g/mol | |

| Canonical SMILES | C1=CC=C2C(=C1Cl)C(=NN2)Cl | |

| InChI Key | Not Available |

Synthesis and Experimental Protocols

A detailed, experimentally verified synthesis protocol for 3,4-Dichloro-1H-indazole is not available in the current scientific literature. However, general synthetic routes for substituted indazoles are well-established. These methods often serve as a starting point for the synthesis of novel derivatives.

A potential synthetic workflow for 3,4-Dichloro-1H-indazole could be hypothesized based on known indazole syntheses, such as the Jacobsen or Davis-Beirut reaction, starting from an appropriately substituted aniline or other precursor. A generalized conceptual workflow is depicted below.

Figure 1. A generalized workflow for the synthesis of the indazole core from a substituted aniline precursor.

Biological Activity and Signaling Pathways

There is no specific information regarding the biological activity or mechanism of action for 3,4-Dichloro-1H-indazole. The broader class of indazole derivatives, however, has been shown to exhibit a wide range of pharmacological effects, including but not limited to:

-

Antitumor Activity: Many indazole-containing compounds have been investigated as kinase inhibitors and anticancer agents.[1]

-

Anti-inflammatory Properties: Substituted indazoles have been explored for their potential in treating inflammatory diseases.[1]

-

Antimicrobial and Antiviral Effects: Certain indazole derivatives have demonstrated activity against various pathogens.

Given the lack of specific data for 3,4-Dichloro-1H-indazole, a logical relationship for initiating a preliminary biological screening cascade is proposed. This workflow outlines a typical progression from initial high-throughput screening to more detailed mechanistic studies.

References

3,4-Dichloro-1H-indazole: A Technical Guide to its Physical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical characteristics of 3,4-Dichloro-1H-indazole. Due to the limited availability of experimental data for this specific isomer, this document also includes data for related dichlorinated indazole compounds to offer a comparative context. Furthermore, detailed experimental protocols are provided for the determination of key physical properties, enabling researchers to characterize newly synthesized samples.

Quantitative Data Summary

| Property | 3,5-Dichloro-1H-indazole | 4,6-Dichloro-1H-indazole | 4-Chloro-1H-indazole |

| Molecular Formula | C₇H₄Cl₂N₂ | C₇H₄Cl₂N₂ | C₇H₅ClN₂ |

| Molecular Weight ( g/mol ) | 187.03 | 187.03 | 152.58 |

| Melting Point (°C) | 240 - 242 | Not Available | 155 - 160[1] |

| Boiling Point (°C) | Not Available | Not Available | Not Available |

| Solubility | Sparingly soluble in water (0.26 g/L at 25°C) | Not Available | Not Available |

| Appearance | White to Cream Solid | Not Available | Solid |

Experimental Protocols

The following section details the methodologies for determining the primary physical characteristics of a solid organic compound such as 3,4-Dichloro-1H-indazole.

Melting Point Determination

Objective: To determine the temperature at which the solid compound transitions to a liquid phase.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted. For a pure compound, this range should be narrow (typically 1-2 °C).

Solubility Assessment

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

Solvent Selection: A range of standard laboratory solvents of varying polarities will be used (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure:

-

To a test tube containing 1 mL of the solvent, a small, pre-weighed amount of the compound (e.g., 10 mg) is added.

-

The mixture is agitated or sonicated at a constant temperature (e.g., 25 °C) for a set period.

-

Visual observation is used to determine if the solid has dissolved.

-

If the compound dissolves, further increments are added until saturation is reached to determine the approximate solubility.

-

Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by techniques such as UV-Vis spectroscopy or HPLC by analyzing the concentration of the saturated solution.

-

Spectral Analysis

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to determine the structure of the molecule.

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The absorption bands are correlated to specific functional groups and bond vibrations.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The sample is ionized using an appropriate technique (e.g., electron ionization - EI, electrospray ionization - ESI).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected.

-

Data Analysis: The mass of the molecular ion provides the molecular weight of the compound. The fragmentation pattern can provide structural information.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent physical characterization of a novel compound like 3,4-Dichloro-1H-indazole.

Caption: General workflow for the synthesis and physical characterization of a novel chemical compound.

References

Spectroscopic Profile of 3,4-Dichloro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield a complete, publicly available experimental spectroscopic dataset (NMR, IR, MS) for 3,4-dichloro-1H-indazole. The data presented in this guide is therefore predicted based on established spectroscopic principles and data from analogous compounds. The experimental protocols provided are generalized standard procedures for the acquisition of such data.

Introduction

3,4-Dichloro-1H-indazole is a halogenated derivative of the bicyclic heteroaromatic compound indazole. The indazole core is a key pharmacophore in numerous compounds with a wide range of biological activities. The introduction of chlorine atoms onto the benzene ring is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a predicted spectroscopic profile of 3,4-dichloro-1H-indazole to aid in its identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,4-dichloro-1H-indazole. These predictions are based on the analysis of substituent effects on the parent indazole scaffold and comparison with data from other chlorinated indazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.0 - 13.5 | br s | - | N1-H |

| ~8.1 - 8.3 | d | ~1.0 | H-3 |

| ~7.6 - 7.8 | d | ~8.5 | H-7 |

| ~7.3 - 7.5 | t | ~8.0 | H-6 |

| ~7.1 - 7.3 | d | ~7.5 | H-5 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | C-7a |

| ~135 | C-3 |

| ~130 | C-4 |

| ~128 | C-3a |

| ~125 | C-6 |

| ~122 | C-5 |

| ~115 | C-7 |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Broad | N-H stretching |

| 1620-1600 | Medium | C=C aromatic stretching |

| 1500-1450 | Strong | C=C aromatic stretching |

| 1100-1000 | Strong | C-Cl stretching |

| 850-750 | Strong | C-H out-of-plane bending |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 186/188/190 | High | [M]⁺ (isotopic pattern for 2 Cl) |

| 151/153 | Medium | [M-Cl]⁺ |

| 124 | Medium | [M-Cl-HCN]⁺ |

| 89 | High | [C₆H₃Cl]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 3,4-dichloro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 3,4-dichloro-1H-indazole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0 to 160 ppm.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Introduce a small amount of the sample into the ion source, either via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Analyze the resulting mass spectrum for the molecular ion peak ([M]⁺) and characteristic fragment ions. Pay close attention to the isotopic pattern of the chlorine atoms.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Shifts for 3,4-Dichloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) shifts for the heterocyclic compound 3,4-dichloro-1H-indazole. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of indazole derivatives in the field of drug development. The predicted spectral data, detailed experimental protocols, and illustrative diagrams of relevant workflows and biological pathways are presented to facilitate a comprehensive understanding of this molecule's characteristics and its potential role in medicinal chemistry.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3,4-dichloro-1H-indazole. These values have been computationally generated using established prediction methodologies and are provided as a reference for spectral assignment and structural verification. It is important to note that experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for 3,4-Dichloro-1H-indazole

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (N-H) | ~13.0 - 13.5 | br s | - |

| H-5 | ~7.5 - 7.7 | d | 8.0 - 9.0 |

| H-6 | ~7.2 - 7.4 | t | 7.0 - 8.0 |

| H-7 | ~7.8 - 8.0 | d | 7.0 - 8.0 |

br s = broad singlet, d = doublet, t = triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,4-Dichloro-1H-indazole

| Position | Predicted Chemical Shift (ppm) |

| C-3 | ~135 - 140 |

| C-3a | ~120 - 125 |

| C-4 | ~115 - 120 |

| C-5 | ~125 - 130 |

| C-6 | ~120 - 125 |

| C-7 | ~110 - 115 |

| C-7a | ~140 - 145 |

Experimental Protocols for NMR Spectroscopy

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra, adaptable for 3,4-dichloro-1H-indazole and similar heterocyclic compounds.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For compounds with exchangeable protons like the N-H in indazoles, DMSO-d₆ is often preferred as it can slow down the exchange rate, allowing for the observation of the N-H proton signal.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Filtration : Filter the solution through a small plug of glass wool into a clean and dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse sequence is typically used.

-

Acquisition Time (at) : 2-4 seconds.

-

Relaxation Delay (d1) : 1-5 seconds. The delay should be long enough to allow for full relaxation of the protons.

-

Number of Scans (ns) : 8-16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width (sw) : A spectral width of 12-16 ppm is generally adequate for most organic compounds.

-

-

Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

-

Instrument Setup : Use the same sample and ensure the instrument is tuned to the ¹³C frequency.

-

Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.

-

Acquisition Time (at) : 1-2 seconds.

-

Relaxation Delay (d1) : 2-5 seconds.

-

Number of Scans (ns) : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024 or more) is required.

-

Spectral Width (sw) : A spectral width of 200-250 ppm is standard for ¹³C NMR.

-

-

Processing :

-

Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

-

Phase the spectrum.

-

Calibrate the spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or TMS.

-

Visualizations

Signaling Pathway of Indazole Derivatives

Indazole derivatives are known to interact with various signaling pathways, making them attractive scaffolds for drug development. The following diagram illustrates a generalized signaling pathway that could be modulated by a substituted indazole.

Caption: Generalized kinase signaling pathway potentially inhibited by indazole derivatives.

Experimental Workflow for NMR Analysis in Drug Discovery

NMR spectroscopy is an integral part of the drug discovery and development pipeline. The following diagram outlines a typical workflow where NMR is employed for hit identification, lead optimization, and structural biology studies.

Caption: A typical NMR-integrated workflow in a drug discovery program.

Navigating the Solubility Landscape of 3,4-Dichloro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3,4-dichloro-1H-indazole in organic solvents. Due to a lack of readily available quantitative solubility data in public literature, this document provides a comprehensive framework for researchers to determine this crucial parameter. The guide outlines a detailed experimental protocol, a template for data presentation, and a discussion of the expected solubility profile based on the physicochemical properties of analogous compounds.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 3,4-dichloro-1H-indazole in various organic solvents is not extensively reported. Researchers are encouraged to use the experimental protocols outlined below to generate this data. For comparative purposes, the aqueous solubility of a related isomer, 3,5-dichloro-1H-indazole, is noted as sparingly soluble (0.26 g/L at 25°C)[1]. This suggests that dichlorinated indazoles may generally exhibit limited solubility in polar protic solvents like water.

To facilitate systematic data collection and comparison, the following table structure is recommended for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of 3,4-Dichloro-1H-indazole

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Acetone | e.g., 25 | e.g., HPLC | |||

| e.g., Dichloromethane | e.g., 25 | ||||

| e.g., Toluene | e.g., 25 | ||||

| e.g., N,N-Dimethylformamide | e.g., 25 | ||||

| e.g., Dimethyl Sulfoxide | e.g., 25 |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of a solid compound, such as 3,4-dichloro-1H-indazole, in an organic solvent. This method is based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of 3,4-dichloro-1H-indazole in a selection of organic solvents at a controlled temperature.

Materials:

-

3,4-dichloro-1H-indazole (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3,4-dichloro-1H-indazole to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate with controlled temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of 3,4-dichloro-1H-indazole.

-

Prepare a calibration curve using standard solutions of known concentrations of 3,4-dichloro-1H-indazole to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the concentration determined from the analytical measurement and the dilution factor.

-

Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

-

Expected Solubility Profile: A Qualitative Discussion

The solubility of a solid in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The 3,4-dichloro-1H-indazole molecule possesses both polar (the indazole ring with its nitrogen atoms) and nonpolar (the dichlorinated benzene ring) characteristics.

-

Polar Solvents: In polar aprotic solvents such as acetone, ethyl acetate, and N,N-dimethylformamide (DMF), the dipole-dipole interactions between the solvent and the indazole moiety are expected to contribute to solubility. The presence of the two chlorine atoms, being electron-withdrawing, will also influence the molecule's dipole moment.

-

Nonpolar Solvents: In nonpolar solvents like toluene and hexane, the solubility is likely to be lower and driven primarily by van der Waals forces interacting with the dichlorinated benzene portion of the molecule.

-

Protic Solvents: In polar protic solvents such as alcohols (methanol, ethanol), hydrogen bonding between the solvent and the N-H group of the indazole ring can enhance solubility.

-

Effect of Chlorine Substituents: The two chlorine atoms on the benzene ring increase the molecular weight and the crystal lattice energy of the compound compared to unsubstituted indazole. Higher crystal lattice energy requires more energy to overcome, which can lead to lower solubility. However, the chloro-substituents also increase the molecule's lipophilicity, which might enhance solubility in less polar organic solvents.

Given these considerations, it is anticipated that 3,4-dichloro-1H-indazole will exhibit moderate solubility in polar aprotic and protic organic solvents and lower solubility in nonpolar solvents.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

This guide provides a foundational approach for researchers to systematically determine and understand the solubility of 3,4-dichloro-1H-indazole in organic solvents, a critical parameter for its application in research and development.

References

An In-depth Technical Guide to the Tautomerism and Stability of 3,4-Dichloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 3,4-dichloro-1H-indazole, focusing on their relative stability. While direct experimental and computational data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and established principles of indazole chemistry to provide a robust predictive analysis. It includes detailed experimental and computational methodologies for researchers aiming to study this compound or its derivatives.

Introduction to Indazole Tautomerism

Indazole, a bicyclic aromatic heterocycle, is a crucial scaffold in medicinal chemistry, appearing in a variety of approved drugs.[1] Its structure, featuring a benzene ring fused to a pyrazole ring, allows for the existence of two primary annular tautomers: the 1H-indazole and the 2H-indazole.[1] The position of the proton on one of the two nitrogen atoms significantly influences the molecule's electronic properties, hydrogen bonding capability, and ultimately its biological activity.

Generally, the 1H-tautomer is thermodynamically more stable than the 2H-form.[2] This preference is attributed to the benzenoid character of the fused benzene ring in the 1H-tautomer, which is energetically more favorable than the quinonoid structure of the 2H-tautomer.[3] The energy difference for the parent indazole molecule is in the range of 2.3-3.6 kcal/mol.[2] Substituents on the indazole core can modulate this energy difference, though the 1H-tautomer typically remains the predominant form.[4]

Tautomerism of 3,4-Dichloro-1H-indazole

For 3,4-dichloro-1H-indazole, two tautomeric forms are possible: 3,4-dichloro-1H-indazole and 3,4-dichloro-2H-indazole. Based on the established principles for substituted indazoles, the 1H-tautomer is predicted to be the more stable and predominant form. The electron-withdrawing nature of the chlorine atoms is not expected to overcome the inherent energetic preference for the benzenoid system of the 1H-tautomer.

References

The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals

Introduction: The indazole scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique chemical properties and versatile substitution patterns have led to the development of a wide array of derivatives with significant biological activities.[1] This technical guide provides an in-depth overview of the multifaceted pharmacological effects of substituted indazoles, with a focus on their anti-cancer, anti-inflammatory, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document consolidates quantitative data, details key experimental methodologies, and visualizes complex biological pathways to facilitate further exploration and application of this promising class of compounds.

Anti-Cancer Activity of Substituted Indazoles

Substituted indazoles have demonstrated potent anti-cancer activity through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][3] Several indazole-based drugs, such as Pazopanib and Axitinib, are already in clinical use for the treatment of different types of cancer.[4]

Quantitative Anti-Cancer Data

The anti-proliferative activity of various substituted indazoles has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A2780 (ovarian) | 4.21 | [5] |

| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A549 (lung) | 18.6 | [5] |

| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide | A2780 (ovarian) | 5.47 | [2] |

| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide | A549 (lung) | 7.73 | [2] |

| Compound 2f (an indazole derivative) | Multiple lines | 0.23–1.15 | [6][7] |

| Compound 6o (1H-indazole-3-amine derivative) | K562 (leukemia) | 5.15 | [8] |

| Compound 6o (1H-indazole-3-amine derivative) | HEK-293 (normal) | 33.2 | [8] |

Key Mechanisms of Anti-Cancer Action

1. Kinase Inhibition: Many indazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[9] Notably, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key targets.[10][11]

VEGFR-2 Signaling Pathway Inhibition:

Caption: Inhibition of the VEGFR-2 signaling pathway by substituted indazoles.

2. Induction of Apoptosis: Certain substituted indazoles can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.[7][8]

Bcl-2 Family Mediated Apoptosis Pathway:

Caption: Induction of apoptosis via the Bcl-2 family pathway by substituted indazoles.

3. Cell Cycle Arrest: Some indazole derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[5]

Experimental Protocols: Anti-Cancer Activity

Synthesis of N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide:

-

A mixture of 2-allyl-5-nitroindazole (1.22 mmol) and anhydrous SnCl₂ (1.1 g, 6.1 mmol) in 25 ml of absolute ethanol is heated at 60°C for 6 hours.

-

After the reaction, the solution is cooled, and the pH is adjusted to 7-8 with 5% aqueous potassium bicarbonate.

-

The product is extracted with ethyl acetate, and the organic phase is washed with brine and dried over magnesium sulfate.

-

The solvent is removed to yield the amine, which is then dissolved in pyridine (5 ml).

-

4-methoxybenzenesulfonyl chloride (1.25 mmol) is added, and the mixture is reacted at room temperature for 24 hours.

-

The reaction mixture is concentrated, and the residue is purified by flash chromatography (ethyl acetate:hexane 1:9) to yield the final product.[3]

In Vitro Antiproliferative Assay (MTT Assay):

-

Cancer cells are seeded in 96-well plates and incubated for 24 hours.

-

The cells are then treated with various concentrations of the indazole derivatives and incubated for an additional 48-72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

The supernatant is removed, and the formazan crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader to determine cell viability.[12]

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Cancer cells are treated with the indazole compound for the desired time.

-

Both floating and adherent cells are collected and washed with PBS.

-

The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][13]

Anti-Inflammatory Activity of Substituted Indazoles

Indazole derivatives have shown significant anti-inflammatory properties, with some compounds acting as potent inhibitors of key inflammatory mediators.[14][15]

Quantitative Anti-Inflammatory Data

| Compound | Assay | IC50 | Reference |

| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 5-Lipoxygenase inhibition | 44 nM | [15] |

| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | Guinea pig tracheal segment contraction | 2.9 µM | [15] |

| Indazole | Cyclooxygenase-2 (COX-2) inhibition | 22.34 µM | [16] |

| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) inhibition | 12.32 µM | [16] |

| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) inhibition | 23.42 µM | [16] |

Key Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of substituted indazoles are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), and to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1.[14][16]

General Anti-Inflammatory Workflow:

Caption: General mechanism of anti-inflammatory action of substituted indazoles.

Experimental Protocols: Anti-Inflammatory Activity

In Vivo Carrageenan-Induced Paw Edema Assay:

-

Wistar rats are divided into control, standard (diclofenac), and test groups (different doses of indazole derivatives).

-

The test compounds or vehicle are administered intraperitoneally 30 minutes before the induction of inflammation.

-

Inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group.[16]

In Vitro COX-2 Inhibition Assay:

-

A commercial COX inhibitor screening assay kit is used.

-

The assay is performed in a 96-well plate.

-

Recombinant human COX-2 enzyme is incubated with the test compounds at various concentrations.

-

Arachidonic acid is added to initiate the reaction.

-

The production of prostaglandins is measured, typically via a colorimetric or fluorometric method, to determine the extent of COX-2 inhibition.[17]

Antimicrobial Activity of Substituted Indazoles

A variety of substituted indazoles have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[18][19]

Quantitative Antimicrobial Data

The antimicrobial activity is often assessed by measuring the zone of inhibition in an agar well diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).

| Compound | Bacterial/Fungal Strain | Zone of Inhibition (cm) | Reference |

| 5i (N-methyl-3-aryl indazole) | Xanthomonas campestris | 2.3 | [10][18] |

| 5f (N-methyl-3-aryl indazole) | Xanthomonas campestris | 2.2 | [10][18] |

| 5a (N-methyl-3-aryl indazole) | Xanthomonas campestris | 2.1 | [10][18] |

| 5j (N-methyl-3-aryl indazole) | Bacillus megaterium | 1.6 | [10][18] |

| 5a (N-methyl-3-aryl indazole) | Bacillus megaterium | 1.5 | [10][18] |

| 5j (N-methyl-3-aryl indazole) | Escherichia coli | 1.6 | [10] |

| 5a (N-methyl-3-aryl indazole) | Escherichia coli | 1.5 | [10] |

| 5b (N-methyl-3-aryl indazole) | Candida albicans | 1.6 | [10] |

Experimental Protocols: Antimicrobial Activity

Agar Well Diffusion Method:

-

Nutrient agar plates are prepared and inoculated with a standardized suspension of the test microorganism.

-

Wells of a specific diameter (e.g., 8 mm) are created in the agar using a sterile cork borer.

-

A defined concentration of the test indazole derivative (dissolved in a suitable solvent like DMSO) is added to each well.

-

A standard antibiotic (e.g., streptomycin) and the solvent alone serve as positive and negative controls, respectively.

-

The plates are incubated at an appropriate temperature for 24-48 hours.

-

The diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.[18]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

-

Serial two-fold dilutions of the indazole compounds are prepared in a liquid growth medium in 96-well microplates.

-

A standardized inoculum of the test microorganism is added to each well.

-

The microplates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Conclusion and Future Directions

Substituted indazoles represent a versatile and highly valuable scaffold in the field of drug discovery. The extensive research into their anti-cancer, anti-inflammatory, and antimicrobial activities has yielded a wealth of data and a number of promising lead compounds. The ability of these compounds to interact with a diverse range of biological targets underscores their potential for the development of novel therapeutics.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the substitution patterns on the indazole ring and the resulting biological activity will enable the rational design of more potent and selective compounds.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular mechanisms by which these compounds exert their effects will be crucial for their optimization and clinical translation.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of promising indazole derivatives are necessary to assess their drug-likeness and safety profiles.

-

Combination Therapies: Exploring the synergistic effects of substituted indazoles with existing therapeutic agents could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.

The continued exploration of the chemical space around the indazole nucleus holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

References

- 1. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cells | Free Full-Text | The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 15. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]

- 16. benthamdirect.com [benthamdirect.com]

- 17. researchgate.net [researchgate.net]

- 18. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bcl-2 Pathway | GeneTex [genetex.com]

Potential Therapeutic Targets of Dichloroindazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroindazole derivatives represent a class of small molecules with significant therapeutic potential, particularly in oncology and contraception. These compounds exhibit diverse mechanisms of action, primarily centered on the disruption of cellular energy metabolism and protein chaperone function. This technical guide provides a comprehensive overview of the core therapeutic targets of two prominent dichloroindazole derivatives, Lonidamine and Gamendazole, with a focus on their signaling pathways, experimental validation, and quantitative inhibitory data.

Lonidamine: A Disrupter of Cancer Cell Energy Metabolism

Lonidamine (LND), a 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, has been extensively studied for its anticancer properties. Its primary mechanism of action involves the targeted disruption of energy metabolism in cancer cells, which exhibit a high dependence on glycolysis even in the presence of oxygen (the Warburg effect).[1][2]

Core Therapeutic Targets

Lonidamine's multifaceted mechanism of action involves several key targets within cancer cells:

-

Hexokinase (HK): Lonidamine is a well-established inhibitor of hexokinase, the enzyme that catalyzes the first committed step of glycolysis.[2][3] Specifically, it targets mitochondrially-bound hexokinase II (HK-II), which is often overexpressed in cancer cells.[2] Inhibition of HK-II leads to a reduction in glycolytic flux and subsequent depletion of ATP, the cell's primary energy currency.[2]

-

Mitochondrial Respiration: Lonidamine also directly impacts mitochondrial function. It has been shown to inhibit the mitochondrial pyruvate carrier (MPC), preventing pyruvate from entering the mitochondria for oxidative phosphorylation.[4] Furthermore, it inhibits Complex II (succinate-ubiquinone reductase) of the electron transport chain.[4] This dual inhibition of glycolysis and mitochondrial respiration severely compromises the energy production capabilities of cancer cells.

-

Monocarboxylate Transporters (MCTs): There is evidence to suggest that Lonidamine can inhibit the efflux of lactic acid from cancer cells by targeting monocarboxylate transporters.[4] This leads to intracellular acidification, further contributing to cellular stress and apoptosis.

Signaling Pathways and Cellular Consequences

The inhibition of these primary targets by Lonidamine triggers a cascade of downstream signaling events, ultimately leading to cancer cell death.

By disrupting mitochondrial function and inducing the production of reactive oxygen species (ROS), Lonidamine initiates the intrinsic pathway of apoptosis.[2][4] This involves the dissipation of the mitochondrial membrane potential (ΔΨm), the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase cascades (caspase-9 and caspase-3), leading to programmed cell death.[5][6] The pro-apoptotic protein Bax has been shown to translocate to the mitochondria as part of this process, while the anti-apoptotic proteins Bcl-xL and Mcl-1 are downregulated.[6]

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. What is the mechanism of Lonidamine? [synapse.patsnap.com]

- 3. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased apoptotic efficacy of lonidamine plus arsenic trioxide combination in human leukemia cells. Reactive oxygen species generation and defensive protein kinase (MEK/ERK, Akt/mTOR) modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Interventional Effects and Mechanisms of Lonidamine in Combination with Apigenin on Colorectal Cancer [mdpi.com]

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Discovery and History of Novel Indazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This technical guide provides a comprehensive overview of the discovery and historical development of novel indazole-containing compounds, with a focus on their application in oncology. We will delve into the synthesis, mechanism of action, and preclinical/clinical evaluation of key indazole-based drugs, supplemented with detailed experimental protocols and visual representations of signaling pathways and experimental workflows.

A Rich History and a Prolific Present

The indazole ring system, first synthesized in the late 19th century, has seen a surge of interest in recent decades as a core component of numerous biologically active molecules.[1] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. This has led to the successful development of several FDA-approved drugs and a robust pipeline of clinical candidates targeting various diseases, most notably cancer.[2][3]

Indazole-based compounds have demonstrated efficacy as inhibitors of a wide range of enzymes, including protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[4] The indazole moiety can act as a bioisostere for other aromatic systems, such as indole, and its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases has been a cornerstone of its success in drug design.[5]

Key Classes of Bioactive Indazole Compounds

The versatility of the indazole scaffold is evident in the diverse range of biological targets it can be engineered to inhibit. Below, we explore some of the most significant classes of indazole-based compounds that have made a substantial impact in drug discovery.

Kinase Inhibitors

The inhibition of protein kinases is a major strategy in modern cancer therapy. Indazole derivatives have proven to be particularly effective in this arena, with several compounds achieving clinical success.

-

Entrectinib (Rozlytrek™) : An inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C, as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[6] Gene fusions involving NTRK, ROS1, or ALK are oncogenic drivers in a variety of solid tumors. Entrectinib's ability to cross the blood-brain barrier makes it particularly valuable for treating brain metastases.[7]

-

Axitinib (Inlyta®) : A potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[8][9] By blocking VEGFR signaling, axitinib inhibits angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. It is approved for the treatment of advanced renal cell carcinoma.[10]

-

Pazopanib (Votrient®) : A multi-targeted tyrosine kinase inhibitor that blocks VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit. Its anti-angiogenic and anti-proliferative effects have led to its approval for renal cell carcinoma and soft tissue sarcoma.

-

CFI-400945 : A highly potent and selective inhibitor of Polo-Like Kinase 4 (PLK4), a key regulator of centriole duplication.[11][12] Dysregulation of PLK4 can lead to aneuploidy, a hallmark of cancer. CFI-400945 is currently in clinical trials for various solid tumors and hematological malignancies.[1][2]

Other Emerging Classes

Beyond kinase inhibition, novel indazole compounds are being explored for a variety of other anticancer mechanisms:

-

Tubulin Polymerization Inhibitors : Some indazole derivatives have been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[13]

-

Bacterial DNA Gyrase Inhibitors : The indazole scaffold has been utilized to develop novel inhibitors of bacterial DNA gyrase B (GyrB), a validated target for antibacterial agents. This opens avenues for the development of new treatments for infectious diseases.

-

Modulators of Apoptosis : Certain indazole compounds have been found to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, shifting the balance towards pro-apoptotic signals.

Data Presentation: A Comparative Look at Key Indazole Kinase Inhibitors

The following tables summarize the quantitative data for the prominent indazole-based kinase inhibitors discussed in this guide.

| Compound | Target Kinase(s) | IC50 / Ki | FDA Approval / Clinical Phase | Key Indications |

| Entrectinib | TRKA, TRKB, TRKC, ROS1, ALK | TRKA: 12 nM (IC50)[14] | Approved | NTRK fusion-positive solid tumors, ROS1-positive non-small cell lung cancer |

| Axitinib | VEGFR-1, -2, -3 | VEGFR-2: 0.2 nM (IC50) | Approved | Advanced renal cell carcinoma |

| Pazopanib | VEGFRs, PDGFRs, c-Kit | VEGFR-2: 30 nM (IC50) | Approved | Advanced renal cell carcinoma, soft tissue sarcoma |

| CFI-400945 | PLK4 | 2.8 nM (IC50), 0.26 nM (Ki)[15][16] | Phase I/II | Solid tumors, acute myeloid leukemia |

Table 1: Overview of Key Indazole-Based Kinase Inhibitors

| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |

| Entrectinib | KM12 (TRKA fusion) | Cell Proliferation | 35 nM | [17] |

| Axitinib | HUVEC | Cell Viability (MTS) | 0.13 µM | [18] |

| CFI-400945 | MDA-MB-468 (Breast) | Cell Viability | 10-50 µM (5 days) | [16] |

| Compound 2f | 4T1 (Breast Cancer) | Antiproliferative | 0.23–1.15 μM | [19][20] |

Table 2: In Vitro Cellular Activity of Selected Indazole Compounds

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by indazole compounds and standardized experimental workflows.

Signaling Pathways

Caption: Entrectinib inhibits TRK, ROS1, and ALK signaling pathways.

Caption: Axitinib inhibits VEGFR-mediated signaling to block angiogenesis.

Experimental Workflows

Caption: General workflow for an in vitro kinase inhibition assay.

Caption: Workflow for assessing cell viability using the MTT assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of novel indazole compounds.

Synthesis of Novel Indazole Derivatives

General Procedure for Suzuki-Miyaura Cross-Coupling:

This protocol describes a common method for the arylation of a bromo-indazole core.

-

Reaction Setup : To a reaction vessel, add the 5-bromo-indazole derivative (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (0.05-0.1 eq.), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).[2][21]

-

Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water (e.g., 4:1 ratio).[21]

-

Reaction Conditions : Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[2]

In Vitro Kinase Assays

Radiometric Kinase Assay (e.g., for TRKA):

This method measures the incorporation of radiolabeled phosphate into a substrate.

-

Reaction Mixture : In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), the substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1), and the indazole compound at various concentrations.[22]

-

Enzyme Addition : Add the purified kinase (e.g., recombinant TRKA enzyme) to initiate the reaction.

-

ATP Addition : Start the kinase reaction by adding ATP solution containing [γ-32P]ATP to a final concentration of, for example, 50 µM.

-

Incubation : Incubate the reaction mixture at 30 °C for a specified time (e.g., 30-60 minutes).

-

Stopping the Reaction : Terminate the reaction by spotting the mixture onto phosphocellulose paper or membrane filters.

-

Washing : Wash the filters extensively with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ for PLK4):

This assay quantifies kinase activity by measuring the amount of ADP produced.[15]

-

Kinase Reaction : In a white 384-well plate, set up the kinase reaction by adding the indazole inhibitor, the PLK4 enzyme, and the substrate/ATP mixture in a suitable kinase buffer.[15]

-

Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ADP-Glo™ Reagent : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent : Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Reading : Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

-

Data Analysis : Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Assays

MTT Cell Viability Assay:

This colorimetric assay is a widely used method to assess cell viability and proliferation.

-

Cell Seeding : Seed cells (e.g., cancer cell lines) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[3][11]

-

Compound Treatment : Treat the cells with a range of concentrations of the indazole compound and a vehicle control (e.g., DMSO).

-

Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[11]

-

Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement : Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Clonogenic Survival Assay:

This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent.

-

Cell Seeding : Plate a low density of cells (e.g., 200-1000 cells/well) in 6-well plates.

-

Compound Treatment : Treat the cells with the indazole compound for a defined period (e.g., 24 hours).

-

Recovery : Remove the drug-containing medium, wash the cells, and add fresh medium.

-

Colony Formation : Incubate the plates for 7-14 days to allow for colony formation.

-

Staining : Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.[5]

-

Colony Counting : Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Data Analysis : Calculate the surviving fraction for each treatment condition relative to the untreated control.

Western Blot Analysis for Apoptosis Markers (Bax and Bcl-2):

This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins.

-

Cell Lysis : After treating cells with the indazole compound, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[6][12]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis : Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control to determine changes in their relative expression levels.

In Vivo Xenograft Model

Subcutaneous Xenograft Mouse Model for Efficacy Testing:

This model is used to evaluate the antitumor activity of a compound in a living organism.

-

Cell Preparation : Harvest cancer cells from culture and resuspend them in a sterile solution, such as PBS or a mixture of PBS and Matrigel.[3][4]

-

Animal Model : Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

-

Tumor Cell Implantation : Subcutaneously inject a defined number of cancer cells (e.g., 1-10 million) into the flank of each mouse.[3]

-

Tumor Growth Monitoring : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (length × width²)/2).[20]

-

Drug Administration : Randomize the mice into treatment and control groups. Administer the indazole compound (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.

-

Efficacy Assessment : Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Pharmacodynamic and Histological Analysis : At the end of the study, tumors can be excised for pharmacodynamic marker analysis (e.g., Western blot) or histological evaluation (e.g., immunohistochemical staining for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).[9]

Conclusion

The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, particularly in the development of targeted cancer therapies. The successful clinical translation of indazole-based kinase inhibitors like Entrectinib and Axitinib, along with the promising preclinical and clinical data for emerging compounds such as CFI-400945, underscores the enduring potential of this versatile heterocyclic system. The ability to readily synthesize a diverse library of indazole derivatives, coupled with a deep understanding of their structure-activity relationships and mechanisms of action, will undoubtedly continue to fuel the discovery of novel and effective therapeutics for a wide range of human diseases. This technical guide provides a foundational resource for researchers and drug development professionals seeking to explore and exploit the rich chemical and biological landscape of indazole compounds.

References

- 1. everestbiotech.com [everestbiotech.com]

- 2. d-nb.info [d-nb.info]

- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 4. yeasenbio.com [yeasenbio.com]

- 5. Axitinib synthesis - chemicalbook [chemicalbook.com]

- 6. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 7. nbinno.com [nbinno.com]

- 8. documents.thermofisher.cn [documents.thermofisher.cn]

- 9. biocare.net [biocare.net]

- 10. researchgate.net [researchgate.net]

- 11. PathScan® RP Phospho-VEGFR-2 (Tyr1175) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. promega.com [promega.com]

- 16. nextgen-protocols.org [nextgen-protocols.org]

- 17. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PathScan® Total VEGFR-2 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 19. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 20. pnas.org [pnas.org]

- 21. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]

- 22. promega.com [promega.com]

A Comprehensive Review of Dichloro-Substituted Indazole Derivatives in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][3] Among the various substituted indazoles, dichloro-substituted derivatives have emerged as a particularly promising class of compounds, exhibiting potent and selective activities against various biological targets. This technical guide provides a comprehensive overview of the current landscape of dichloro-substituted indazole derivatives in medicinal chemistry, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR).

Biological Activities and Therapeutic Potential

Dichloro-substituted indazole derivatives have been extensively investigated for their therapeutic potential, primarily in the field of oncology. A significant body of research highlights their role as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[4][5]

Kinase Inhibition:

Many dichloro-substituted indazole derivatives have been identified as potent inhibitors of several kinase families, including:

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers.[4] Several studies have focused on developing dichloro-indazole derivatives as FGFR inhibitors. For instance, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have shown significant potential as FGFR inhibitors.[4][6]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Dichloro-substituted indazoles have been explored as VEGFR-2 inhibitors.[4]

-

Aurora Kinases: These kinases are involved in cell cycle regulation, and their inhibition is a valid strategy for cancer therapy. Indazole-based compounds have been designed as inhibitors of Aurora kinases.[1]

-

Mitogen-activated protein kinase 1 (MAPK1): This kinase plays a crucial role in various human cancers. Indazole-sulfonamide derivatives have been synthesized and show potential as MAPK1 inhibitors.[7]

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Antimicrobial and Other Activities:

Beyond their anticancer properties, certain dichloro-substituted indazoles have demonstrated antimicrobial activity.[8] The substitution pattern on the indazole core, including the position of the chloro substituents, plays a crucial role in determining the antimicrobial spectrum and potency.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for some of the most potent dichloro-substituted indazole derivatives reported in the literature.

Table 1: Dichloro-Substituted Indazole Derivatives as FGFR Inhibitors

| Compound ID | Structure | Target | IC50 (nM) | Reference |

| 10a | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide | FGFR1 | - | [6] |

| 13a | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 | [1][6] |

| (R)-21c | (R)-3-(1-(3,5-dichloropyridin-4-yl)ethoxy)-5-(1H-benzo[d]imidazol-5-yl)-1H-indazole | FGFR1 | 0.9 | [9] |

| FGFR2 | 2.0 | [9] | ||

| FGFR3 | 2.0 | [9] | ||

| FGFR4 | 6.1 | [9] | ||

| 1 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | 100 | [10] |

Table 2: Dichloro-Substituted Indazole Derivatives with Other Biological Activities

| Compound ID | Structure | Biological Activity | IC50 (µM) | Reference |

| 2f | Not specified | Antiproliferative (4T1 breast cancer cells) | 0.23 - 1.15 | [11][12][13] |

Key Experimental Protocols